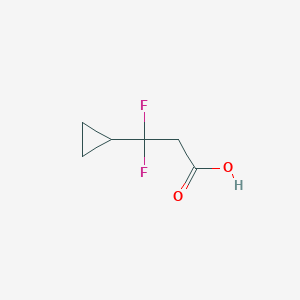
3-Cyclopropyl-3,3-difluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3,3-difluoropropanoic acid is an organic compound with the molecular formula C6H8F2O2. This compound features a cyclopropyl group and two fluorine atoms attached to a propanoic acid backbone. The presence of the cyclopropyl ring and fluorine atoms imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,3-difluoropropanoic acid can be achieved through several methods. One common approach involves the use of cyclopropylmagnesium bromide and difluoroacetic acid. The reaction typically proceeds under anhydrous conditions and requires the use of a palladium catalyst to facilitate the coupling reaction . Another method involves the use of cyclopropylboronic acid and difluoroacetic acid in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-3,3-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
3-Cyclopropyl-3,3-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoropropanoic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group but lacks fluorine atoms.
2,2-Difluoropropanoic acid: Similar structure but with fluorine atoms at different positions.
Uniqueness
3-Cyclopropyl-3,3-difluoropropanoic acid is unique due to the combination of the cyclopropyl group and two fluorine atoms, which impart distinct chemical and physical properties. This combination enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H8F2O2 |
|---|---|
Poids moléculaire |
150.12 g/mol |
Nom IUPAC |
3-cyclopropyl-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8,3-5(9)10)4-1-2-4/h4H,1-3H2,(H,9,10) |
Clé InChI |
UCWMVCBGTYYQLG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CC(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


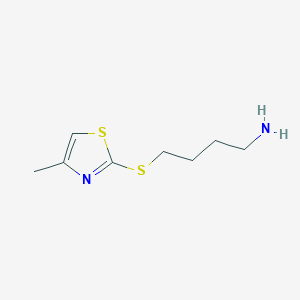
![3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13221762.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13221763.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)
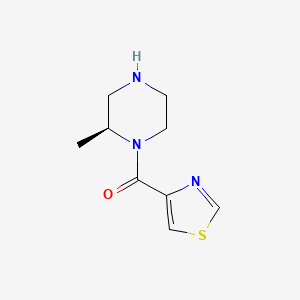
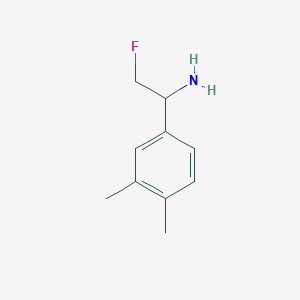
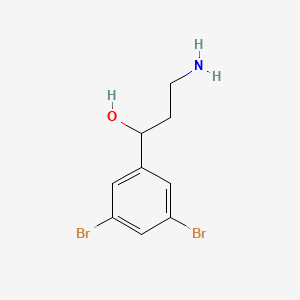
![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
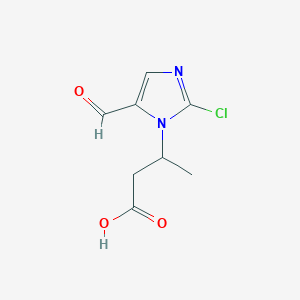
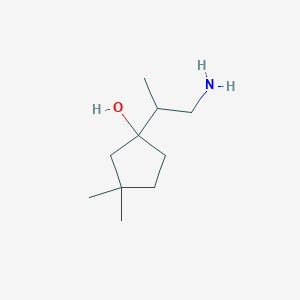
![5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
![4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)
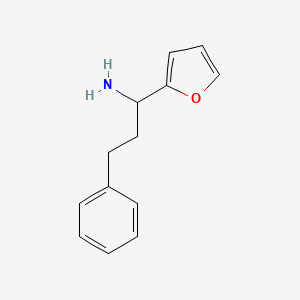
![Methyl 4-[(3-methylpentan-2-yl)amino]butanoate](/img/structure/B13221840.png)
